molecular formula C9H14N4O2 B2521024 (4-Amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone CAS No. 1352201-40-1

(4-Amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone

Cat. No.: B2521024
CAS No.: 1352201-40-1
M. Wt: 210.237
InChI Key: PELJSSQMXFUWER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone is a heterocyclic compound featuring a pyrazole ring linked to a morpholine moiety via a carbonyl group. The pyrazole ring is substituted with a methyl group at the 1-position and an amino group at the 4-position, while the morpholine ring remains unmodified . Key physicochemical properties include a molecular weight of 210.23 g/mol, a hydrogen bond donor/acceptor count of 1/4, and a topological polar surface area (TPSA) of 73.4 Ų, suggesting moderate solubility in polar solvents .

Properties

IUPAC Name

(4-amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c1-12-6-7(10)8(11-12)9(14)13-2-4-15-5-3-13/h6H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELJSSQMXFUWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)N2CCOCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone typically involves the reaction of 4-amino-1-methylpyrazole with morpholine in the presence of a suitable coupling agent. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone involves its interaction with specific molecular targets and pathways. The amino group and morpholine moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with (4-Amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone, differing in substituents or core heterocycles:

Compound Name Key Structural Features Molecular Weight (g/mol) Functional Group Differences
(2,6-Dimethylmorpholin-4-yl)(1-methyl-4-nitro-1H-pyrazol-5-yl)methanone 2,6-Dimethylmorpholine; nitro group at pyrazole 4-position 280.30 Nitro (electron-withdrawing) vs. amino group
4-[1-Benzoyl-4-(pyridin-2-yl)-1H-pyrazol-3-yl]morpholine Benzoyl and pyridinyl substituents on pyrazole; unsubstituted morpholine 334.37 Bulky aromatic substituents
Enerisant (CAS 1152747-82-4) Pyrrolidinylpropoxyphenyl group on pyrazole; trifluoromethyl substituents 398.50 Extended hydrophobic substituents
(4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-morpholin-4-ylmethanone Oxazole core; piperidinyl substituent 279.33 Oxazole vs. pyrazole core
(3-Methoxyphenyl)-morpholin-4-ylmethanone Methoxyphenyl group instead of pyrazole 221.25 Aryl group replaces heterocycle

Functional Group Impact

  • Amino Group vs. Nitro Group: The target compound’s 4-amino group (electron-donating) enhances hydrogen-bonding capacity, whereas the 4-nitro group in is electron-withdrawing, reducing basicity and altering reactivity in electrophilic substitution reactions.
  • Morpholine Substitutions : The 2,6-dimethylmorpholine in increases steric hindrance and lipophilicity (predicted LogP ~1.5) compared to the unsubstituted morpholine in the target compound (LogP -0.5) .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (2,6-Dimethylmorpholin-4-yl)(1-methyl-4-nitro-1H-pyrazol-5-yl)methanone Enerisant
Molecular Weight 210.23 280.30 398.50
LogP (predicted) -0.5 ~1.5 ~3.2
Hydrogen Bond Acceptors 4 5 6
Topological Polar Surface Area 73.4 Ų ~90 Ų ~85 Ų
  • The target compound’s lower molecular weight and TPSA may favor better bioavailability compared to bulkier analogues like Enerisant.

Biological Activity

(4-Amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an amino group and a morpholine moiety, which enhances its reactivity and interaction with biological targets. The structural formula can be represented as follows:

C9H12N4O\text{C}_9\text{H}_{12}\text{N}_4\text{O}

Key Functional Groups:

  • Pyrazole Ring: Contributes to the compound's reactivity and biological interactions.
  • Morpholine Moiety: Enhances solubility and potential for hydrogen bonding with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
  • Receptor Modulation: It can modulate receptor activity through hydrogen bonding and hydrophobic interactions, influencing signaling pathways critical for cellular function.
  • Protein Interactions: The morpholine group allows for enhanced interactions with proteins, which may alter their activity and lead to biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Activity TypeDescription
Antimicrobial Exhibits activity against various bacterial strains.
Anticancer Shows potential in inhibiting cancer cell proliferation.
Anti-inflammatory May reduce inflammation through modulation of specific pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The presence of both the amino group and morpholine moiety is essential for enhancing its interaction with biological targets compared to other similar compounds.

Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
3(5)-AminopyrazolesPyrazole core structureSimilar reactivity and applications
Morpholine DerivativesContains morpholine ringComparable chemical and biological properties

Uniqueness

The unique combination of functional groups in this compound allows for diverse interactions, setting it apart from other compounds that may only contain one of these moieties.

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Anticancer Activity: A study demonstrated that the compound inhibited proliferation in various cancer cell lines, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Effects: Research indicated that this compound could reduce inflammatory markers in vitro, highlighting its possible application in inflammatory diseases .

Q & A

Q. How can researchers optimize the synthesis of (4-Amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone to improve yield and purity in laboratory settings?

  • Methodological Answer : Synthesis optimization involves multi-step protocols with precise control of reaction conditions. For example, column chromatography (ethyl acetate/hexane, 1:4) and recrystallization from 2-propanol are effective for purification . Reaction parameters such as temperature (–20 to –15°C for 40–48 hours) and stoichiometric ratios (e.g., diazomethane in dichloromethane) must be rigorously maintained to minimize side products. Scalable approaches, like those in eco-friendly patent protocols, can be adapted for lab-scale reproducibility by substituting industrial catalysts with research-grade reagents .

Q. What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : X-ray crystallography using programs like SHELXL (for small-molecule refinement) and SHELXS (for structure solution) provides definitive structural confirmation . Complementary techniques include:
  • NMR : Analysis of pyrazole and morpholine proton environments (e.g., δ 3.5–4.0 ppm for morpholine protons).
  • FTIR : Identification of carbonyl (C=O, ~1650 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) functional groups.
    High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₀H₁₆N₄O₂, 224.26 g/mol) .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer : Use in vitro assays targeting enzymes or receptors structurally related to pyrazole derivatives. For example:
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC values).
  • Anti-inflammatory Potential : COX-2 inhibition assays with indomethacin as a control .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and bioactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate molecular electrostatic potentials (MEPs) and frontier orbitals (HOMO/LUMO) to predict reactive sites. For example, the morpholine carbonyl group may act as a hydrogen-bond acceptor .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like 5-HT receptors or kinases. Pyrazole and morpholine moieties often exhibit π-π stacking and hydrophobic interactions .
    Validate predictions with experimental SAR studies by synthesizing analogs (e.g., substituting the methyl group on the pyrazole ring) .

Q. How should researchers address contradictions in experimental data, such as inconsistent biological activity across assays?

  • Methodological Answer :
  • Batch Consistency : Verify compound purity (>95% by HPLC) and stability (e.g., degradation under light or humidity).
  • Assay Variability : Replicate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Structural Confirmation : Re-analyze post-assay samples via LC-MS to rule out decomposition .
    Cross-reference with computational models to identify discrepancies between predicted and observed bioactivity .

Q. What strategies are effective for analyzing the compound’s conformational flexibility and its impact on biological interactions?

  • Methodological Answer :
  • Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify morpholine ring puckering (amplitude and phase angles) using crystallographic data .
  • Molecular Dynamics (MD) Simulations : Simulate solvated systems (e.g., in water or lipid bilayers) to study conformational changes over 100 ns trajectories.
    Correlate flexibility with activity; rigid analogs may show enhanced target specificity .

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of substituents on the pyrazole and morpholine rings?

  • Methodological Answer :
  • Analog Synthesis : Replace the 4-amino group with nitro or acetyl groups to assess electronic effects. Modify the morpholine ring with substituents like fluorine or methyl .
  • Biological Testing : Compare IC₅₀ values across analogs in enzyme inhibition assays.
  • Computational Analysis : Map substituent effects to binding energies (ΔG) using MM-GBSA calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.